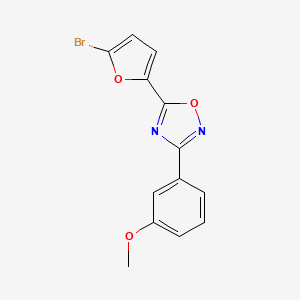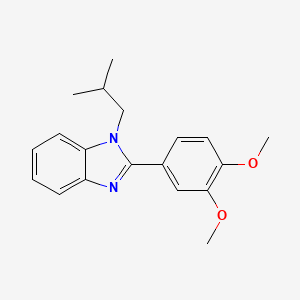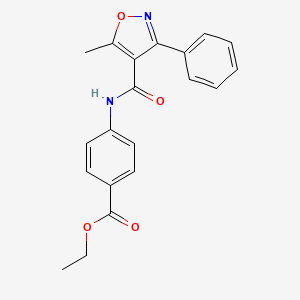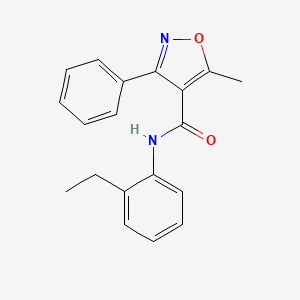
5-(5-Bromofuran-2-yl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Bromofuran-2-yl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of a brominated furan ring and a methoxy-substituted phenyl ring connected through an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromofuran-2-yl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the Furan Ring: The starting material, 5-bromofuran-2-carboxylic acid, is prepared through bromination of furan-2-carboxylic acid.
Oxadiazole Formation: The carboxylic acid is then converted to the corresponding hydrazide, which is cyclized with an appropriate nitrile (such as 3-methoxybenzonitrile) under acidic or basic conditions to form the 1,2,4-oxadiazole ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the furan and oxadiazole rings.
Coupling Reactions: The methoxyphenyl group can engage in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives of the original compound.
Oxidation Products: Oxidized forms of the furan or oxadiazole rings.
Reduction Products: Reduced forms of the furan or oxadiazole rings.
Coupling Products: Complex molecules with extended conjugation or additional functional groups.
Scientific Research Applications
Chemistry
In organic synthesis, 5-(5-Bromofuran-2-yl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole serves as a versatile building block for constructing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit antimicrobial, antifungal, or anticancer properties, depending on its interaction with biological targets.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The presence of the oxadiazole ring is particularly interesting due to its known bioactivity in various pharmacological contexts.
Industry
In materials science, this compound could be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical modifications makes it suitable for creating tailored materials for specific applications.
Mechanism of Action
The mechanism by which 5-(5-Bromofuran-2-yl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity and leading to a therapeutic effect. The oxadiazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-(5-Bromofuran-2-yl)-3-phenyl-1,2,4-oxadiazole: Lacks the methoxy group on the phenyl ring, which may affect its reactivity and biological activity.
5-(5-Bromofuran-2-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole: Similar structure but with the methoxy group in a different position, potentially altering its properties.
5-(5-Chlorofuran-2-yl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole: Substitution of bromine with chlorine, which may influence its chemical reactivity and biological interactions.
Uniqueness
The presence of both the bromofuran and methoxyphenyl groups in 5-(5-Bromofuran-2-yl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole provides a unique combination of electronic and steric properties. This makes it a valuable compound for exploring new chemical reactions and developing novel materials or pharmaceuticals.
Properties
Molecular Formula |
C13H9BrN2O3 |
|---|---|
Molecular Weight |
321.13 g/mol |
IUPAC Name |
5-(5-bromofuran-2-yl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H9BrN2O3/c1-17-9-4-2-3-8(7-9)12-15-13(19-16-12)10-5-6-11(14)18-10/h2-7H,1H3 |
InChI Key |
UNBQJKNRUZDGIP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)C3=CC=C(O3)Br |
solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-hydroxy-7-(3-methoxyphenyl)-3-(4-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11409645.png)
![1-[2-(4-chlorophenoxy)ethyl]-2-[(4-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B11409646.png)
![5-chloro-2-(ethylsulfonyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B11409647.png)

![N-(4-methoxyphenyl)-2-{[4-oxo-3-(propan-2-yl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11409657.png)
![7-(4-chlorophenyl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11409671.png)
![5-chloro-N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(propylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11409676.png)

![methyl 4-[2-(4-fluorophenoxy)propanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B11409704.png)

![5-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(propylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11409726.png)
![N-(2-fluorophenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B11409738.png)
![N-benzyl-2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine](/img/structure/B11409744.png)

